5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide
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Description
5-chloro-2-methoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O3S2 and its molecular weight is 414.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound is an organic building block and has been reported as an intermediate in the synthesis of glyburide .
Mode of Action
Glyburide is known to inhibit the NLRP3 inflammasome, which amplifies the inflammatory response during acute myocardial infarction .
Biochemical Pathways
Given its role as an intermediate in the synthesis of glyburide, it may influence the pathways related to inflammation and glucose regulation .
Pharmacokinetics
The compound has a molecular weight of 368.84, and its structure includes several polar groups, which may influence its solubility and absorption . It has a LogP value of 4.06, indicating a balance between lipophilicity and hydrophilicity, which could influence its distribution and metabolism .
Result of Action
As an intermediate in the synthesis of glyburide, it may contribute to the anti-inflammatory and glucose-regulating effects of the final product .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S2/c1-24-16-5-4-15(19)13-18(16)26(22,23)20-8-11-21-9-6-14(7-10-21)17-3-2-12-25-17/h2-5,12-14,20H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSCEWJLVUZIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.